
(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFNO3 It is a derivative of benzophenone, where the phenyl rings are substituted with chloro, nitro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Chloro-5-nitrobenzoyl chloride+2-FluorobenzenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate)
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone
Substitution: (2-Chloro-5-nitrophenyl)(2-substituted-phenyl)methanone
Oxidation: Various oxidized derivatives depending on the conditions
Scientific Research Applications
(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups such as nitro and fluoro can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Fluorophenyl)(2-(methylamino)-5-nitrophenyl)methanone
Uniqueness
(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone is unique due to the combination of chloro, nitro, and fluoro substituents on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54534-73-5 |
|---|---|
Molecular Formula |
C13H7ClFNO3 |
Molecular Weight |
279.65 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFNO3/c14-11-6-5-8(16(18)19)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H |
InChI Key |
IWMFWLLIGBBSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


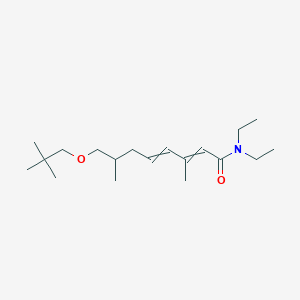


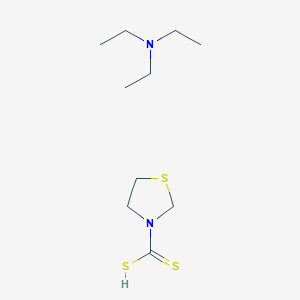
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
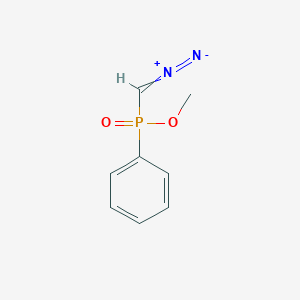
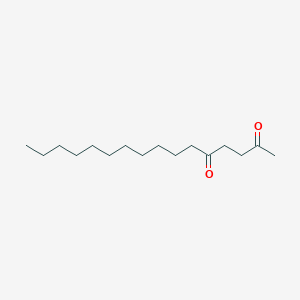
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
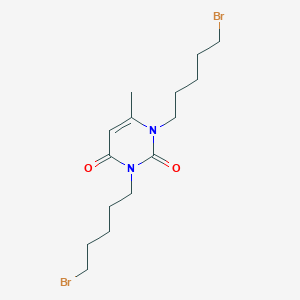
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
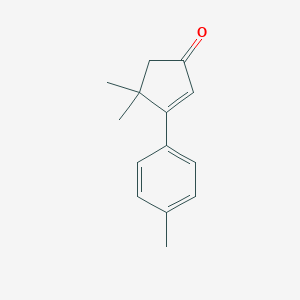
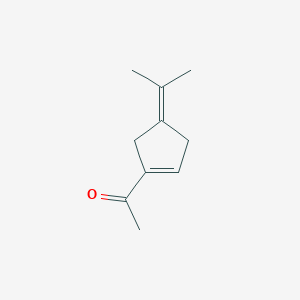
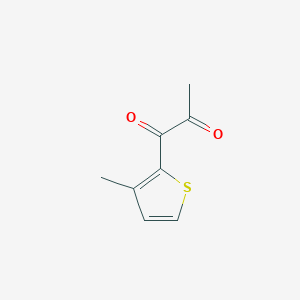
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
